2-(1-Adamantyl)-4-bromophenol

Übersicht

Beschreibung

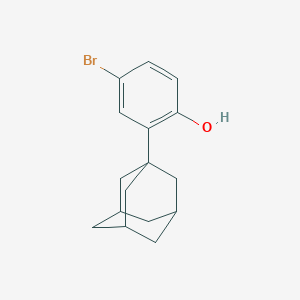

2-(1-Adamantyl)-4-bromophenol is an organic compound that features a bromine atom and an adamantyl group attached to a phenol ring The adamantyl group is a bulky, tricyclic structure derived from adamantane, which is known for its stability and rigidity

Wissenschaftliche Forschungsanwendungen

Synthese funktioneller Adamantan-Derivate

Adamantan-Derivate, einschließlich 2-(1-Adamantyl)-4-bromophenol, weisen eine hohe Reaktivität auf, wodurch sie als Ausgangsstoffe für die Synthese verschiedener funktioneller Adamantan-Derivate nützlich sind .

Herstellung von Monomeren

Die hohe Reaktivität von Adamantan-Derivaten ermöglicht auch ihren Einsatz bei der Herstellung von Monomeren, den Bausteinen von Polymeren .

3. Herstellung von thermisch stabilen Brennstoffen und Ölen Adamantan-Derivate können zur Synthese thermisch stabiler und energiereicher Brennstoffe und Öle verwendet werden .

Entwicklung von bioaktiven Verbindungen

Adamantan-Derivate können bei der Entwicklung von bioaktiven Verbindungen verwendet werden, die Auswirkungen auf lebende Organismen, wie z. B. menschliche Zellen, haben oder mit ihnen interagieren .

Pharmazeutische Anwendungen

Adamantan-Derivate haben potentielle Anwendungen in der pharmazeutischen Industrie .

6. Herstellung von größeren diamantartigen voluminösen Polymeren Adamantan-Derivate können bei der Herstellung von größeren diamantartigen voluminösen Polymeren verwendet werden, z. B. Diamanten .

Einsatz in Nanodrähten

Vinyl-disubstituierte Adamantane, die aus Adamantan-Derivaten synthetisiert werden können, können als Nanodrähte verwendet werden, um Halbleiterkontaktflächen zu verbinden .

8. Gezielte Wirkstoffabgabe und Oberflächen-Erkennung Adamantan, die Stammverbindung von this compound, hat vielversprechende Anwendungen im Bereich der gezielten Wirkstoffabgabe und der Oberflächen-Erkennung .

Wirkmechanismus

Target of Action

Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Adamantane derivatives are known to participate in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .

Pharmacokinetics

The adamantyl scaffold is known to enhance the pharmacokinetics of modified drug candidates due to its lipophilicity and ability to ensure drug stability .

Result of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)-4-bromophenol typically involves the bromination of 2-(1-Adamantyl)phenol. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where 2-(1-Adamantyl)phenol is treated with bromine in the presence of a solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the adamantyl group.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles

Biologische Aktivität

2-(1-Adamantyl)-4-bromophenol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of adapalene, a topical retinoid used for acne treatment and other dermatological conditions. Its adamantane moiety contributes to its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

The molecular formula for this compound is . It features a bromophenol structure with an adamantyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, studies have shown that adamantyl-substituted phenols can induce apoptosis in cancer cell lines by affecting the cell cycle and promoting programmed cell death mechanisms .

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly against breast cancer cells. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of MDA-MB-231 breast cancer cells, leading to significant apoptotic effects. For example, related compounds have shown up to 46% apoptosis induction at specific concentrations .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research into similar adamantyl derivatives indicates their capability to inhibit inflammatory pathways by modulating enzyme activity involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

- Study on MDA-MB-231 Cells : A study explored the effects of this compound derivatives on MDA-MB-231 cells. The results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through intrinsic pathways .

- Adapalene Synthesis : As an intermediate in the synthesis of adapalene, this compound plays a crucial role in developing compounds that exhibit retinoid-like activity. Adapalene itself has been shown to exert effects on skin cells by regulating gene expression related to cell differentiation and proliferation .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Adamantyl)-4-bromophenol in pharmaceutical synthesis?

A: this compound serves as a key intermediate in the production of Adapalene [, , ]. This compound undergoes further chemical transformations, including methylation and condensation reactions, to ultimately yield Adapalene.

Q2: What are the common methods for synthesizing this compound?

A2: The synthesis of this compound typically involves the alkylation of 4-bromophenol with 1-adamantanol. Several methods have been explored, including:

- Acid-catalyzed alkylation: This method utilizes strong acids like sulfuric acid to catalyze the reaction []. While effective, it can lead to waste generation and require further purification steps.

- Ion-exchange resin catalysis: This approach employs commercially available and recyclable ion-exchange sulfonic acid resins as catalysts in acetic acid []. This method offers a cleaner route with minimal waste generation, as the byproduct (water) can be converted back to acetic acid.

Q3: What are the advantages of using ion-exchange resin catalysis in the synthesis of this compound?

A3: Ion-exchange resin catalysis offers several benefits over traditional acid-catalyzed methods:

- Reduced waste: The only byproduct generated is water, which can be converted back to the solvent (acetic acid) [], making the process near waste-free.

- Catalyst recyclability: The ion-exchange resin can be easily recovered by filtration and reused multiple times without significant activity loss [], contributing to a more sustainable process.

Q4: Are there any pilot-scale processes developed for the production of Adapalene that utilize this compound?

A: Yes, researchers have developed pilot-scale processes for Adapalene synthesis that use this compound as a key intermediate. These processes often incorporate optimized reaction conditions and purification strategies to enhance yield and cost-effectiveness [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.